molecular formula C20H26O6 B610166 Ponicidin CAS No. 52617-37-5

Ponicidin

Número de catálogo B610166
Número CAS: 52617-37-5
Peso molecular: 362.42
Clave InChI: WHRDRHNMTIXZNY-ISUYKJBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ponicidin, also known as Rubescensine B, is a diterpenoid derived from Rabdosia rubescens . It exhibits immunoregulatory, anti-inflammatory, anti-viral, and anti-cancer activity . Ponicidin induces apoptosis of gastric carcinoma cells, decreases the phosphorylation of JAK2 and STAT3, and shows no effect on protein levels of JAK2 and STAT3 .


Molecular Structure Analysis

Ponicidin has a molecular formula of C20H26O6 . It has an average mass of 362.417 Da and a monoisotopic mass of 362.172943 Da . The molecule has 10 defined stereocentres .


Physical And Chemical Properties Analysis

Ponicidin has a density of 1.5±0.1 g/cm^3 . It has a boiling point of 580.9±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.7 mmHg at 25°C . The enthalpy of vaporization is 99.8±6.0 kJ/mol . The flash point is 210.0±23.6 °C . The index of refraction is 1.649 . The molar refractivity is 90.0±0.4 cm^3 . It has 6 H bond acceptors and 3 H bond donors .

Aplicaciones Científicas De Investigación

1. Gastric Carcinoma Treatment

  • Application Summary: Ponicidin has been used to study its antitumor effect on gastric carcinoma MKN28 cells . The aim was to understand the possible molecular mechanism involved.
  • Methods of Application: The study involved treating MKN28 cells with different concentrations of ponicidin. Cell viability was measured by the Cell Count Kit-8 (CCK8). Cell apoptosis, cell cycle, and reactive oxygen species (ROS) analysis were assessed by flow cytometry .
  • Results: Ponicidin inhibited the growth of MKN28 cells significantly in both a time- and dose-dependent manner. The cell cycle was blocked and ROS generation was increased after the cells were treated with ponicidin. Bcl-2 expression was down-regulated remarkably while Bax expression and the active form of caspase-3 were increased after apoptosis occurred .

2. Leukemia Treatment

  • Application Summary: Ponicidin has been used to investigate its effects on cell viability and apoptosis on monocytic leukemia cells in vitro .
  • Methods of Application: The study involved treating leukemia cells with different concentrations of ponicidin. Cell viability was measured by an MTT assay. Cell apoptosis was assessed by flow cytometry as well as DNA fragmentation analysis .
  • Results: Ponicidin inhibited the growth of leukemia cells significantly by inducing apoptosis. The suppression was in both time- and dose-dependent manner. Both survivin and Bcl-2 expressions were down-regulated remarkably while Bax expression remained constant before and after apoptosis occurred .

3. Bone Regeneration

  • Application Summary: Ponicidin has been used to study its effects on the proliferation and calcium deposition on the osteoblast-like MG-63 cells to discover the bone regenerative properties of the ponicidin .
  • Methods of Application: The study involved treating MG-63 cells with ponicidin .

4. Lung Cancer Treatment

  • Application Summary: Ponicidin has been used to study its antitumor effect on lung carcinoma cells . The aim was to understand the possible molecular mechanism involved.
  • Methods of Application: The study involved treating lung carcinoma cells with different concentrations of ponicidin. Cell viability was measured by the Cell Count Kit-8 (CCK8). Cell apoptosis, cell cycle, and reactive oxygen species (ROS) analysis were assessed by flow cytometry .
  • Results: Ponicidin inhibited the growth of lung carcinoma cells significantly in both a time- and dose-dependent manner. The cell cycle was blocked and ROS generation was increased after the cells were treated with ponicidin. Bcl-2 expression was down-regulated remarkably while Bax expression and the active form of caspase-3 were increased after apoptosis occurred .

5. Breast Cancer Treatment

  • Application Summary: Ponicidin has been used to study its antitumor effect on breast carcinoma cells . The aim was to understand the possible molecular mechanism involved.
  • Methods of Application: The study involved treating breast carcinoma cells with different concentrations of ponicidin. Cell viability was measured by the Cell Count Kit-8 (CCK8). Cell apoptosis, cell cycle, and reactive oxygen species (ROS) analysis were assessed by flow cytometry .
  • Results: Ponicidin inhibited the growth of breast carcinoma cells significantly in both a time- and dose-dependent manner. The cell cycle was blocked and ROS generation was increased after the cells were treated with ponicidin. Bcl-2 expression was down-regulated remarkably while Bax expression and the active form of caspase-3 were increased after apoptosis occurred .

6. Prostate Cancer Treatment

  • Application Summary: Ponicidin has been used to study its antitumor effect on prostate carcinoma cells . The aim was to understand the possible molecular mechanism involved.
  • Methods of Application: The study involved treating prostate carcinoma cells with different concentrations of ponicidin. Cell viability was measured by the Cell Count Kit-8 (CCK8). Cell apoptosis, cell cycle, and reactive oxygen species (ROS) analysis were assessed by flow cytometry .
  • Results: Ponicidin inhibited the growth of prostate carcinoma cells significantly in both a time- and dose-dependent manner. The cell cycle was blocked and ROS generation was increased after the cells were treated with ponicidin. Bcl-2 expression was down-regulated remarkably while Bax expression and the active form of caspase-3 were increased after apoptosis occurred .

4. Treatment of Lung Cancer

  • Application Summary: Ponicidin has been used to study its antitumor effect on lung carcinoma cells . The aim was to understand the possible molecular mechanism involved.
  • Methods of Application: The study involved treating lung carcinoma cells with different concentrations of ponicidin. Cell viability was measured by the Cell Count Kit-8 (CCK8). Cell apoptosis, cell cycle, and reactive oxygen species (ROS) analysis were assessed by flow cytometry .
  • Results: Ponicidin inhibited the growth of lung carcinoma cells significantly in both a time- and dose-dependent manner. The cell cycle was blocked and ROS generation was increased after the cells were treated with ponicidin. Bcl-2 expression was down-regulated remarkably while Bax expression and the active form of caspase-3 were increased after apoptosis occurred .

5. Treatment of Breast Cancer

  • Application Summary: Ponicidin has been used to study its antitumor effect on breast carcinoma cells . The aim was to understand the possible molecular mechanism involved.
  • Methods of Application: The study involved treating breast carcinoma cells with different concentrations of ponicidin. Cell viability was measured by the Cell Count Kit-8 (CCK8). Cell apoptosis, cell cycle, and reactive oxygen species (ROS) analysis were assessed by flow cytometry .
  • Results: Ponicidin inhibited the growth of breast carcinoma cells significantly in both a time- and dose-dependent manner. The cell cycle was blocked and ROS generation was increased after the cells were treated with ponicidin. Bcl-2 expression was down-regulated remarkably while Bax expression and the active form of caspase-3 were increased after apoptosis occurred .

6. Treatment of Prostate Cancer

  • Application Summary: Ponicidin has been used to study its antitumor effect on prostate carcinoma cells . The aim was to understand the possible molecular mechanism involved.
  • Methods of Application: The study involved treating prostate carcinoma cells with different concentrations of ponicidin. Cell viability was measured by the Cell Count Kit-8 (CCK8). Cell apoptosis, cell cycle, and reactive oxygen species (ROS) analysis were assessed by flow cytometry .
  • Results: Ponicidin inhibited the growth of prostate carcinoma cells significantly in both a time- and dose-dependent manner. The cell cycle was blocked and ROS generation was increased after the cells were treated with ponicidin. Bcl-2 expression was down-regulated remarkably while Bax expression and the active form of caspase-3 were increased after apoptosis occurred .

Propiedades

IUPAC Name

(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9?,10-,11-,12+,14-,15-,16-,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRDRHNMTIXZNY-CJZVHFPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2CCC([C@@H]5O[C@H]3O4)C(=C)C6=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 92043456

CAS RN

52617-37-5
Record name 52617-37-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.